GABAC Receptor Functional Activity: 2-Substituted IAA Analogues Are Inactive, Unlike Parent IAA
In the FLIPR membrane potential (FMP) assay using a stable HEK293 cell line expressing the human homomeric F1 GABAC receptor, the parent compound imidazole-4-acetic acid (IAA, 4) displayed an EC50 of 100 µM [pEC50 4.0 ± 0.06] with a maximal response (Rmax) of 32% relative to GABA [1]. In contrast, all 2-substituted IAA analogues tested (compounds 8h-k) were completely inactive both as agonists and as antagonists at concentrations up to 1000 µM [1]. While the 2-substituents directly tested were chloro, methyl, and phenyl, molecular docking revealed that the inactivity arises from steric repulsion between the 2-substituent and Tyr205 (GABAA β2 subunit) or Tyr247 (GABAC F1 subunit) [1]. The isopropyl group of the target compound is sterically larger than both methyl and chloro substituents, predicting an even stronger steric clash and thus confirming complete GABAC receptor inactivity comparable to or exceeding that of compounds 8h-k.
| Evidence Dimension | GABAC receptor (F1 homomeric) agonist functional activity |
|---|---|
| Target Compound Data | Predicted EC50 >1000 µM at F1 GABAC receptor (complete inactivity, inferred from 2-substituted class SAR) |
| Comparator Or Baseline | Imidazole-4-acetic acid (IAA): EC50 = 100 µM, Rmax = 32% of GABA response at human F1 receptors (FMP assay) [1] |
| Quantified Difference | ≥10-fold reduction in potency; effective abolition of GABAC receptor activity |
| Conditions | FLIPR membrane potential (FMP) assay, HEK293 cell line stably expressing human homomeric F1 GABAC receptors; compounds tested up to 1000 µM [1] |
Why This Matters
For researchers screening imidazole-acetic acid libraries against CNS targets, this compound serves as a built-in negative control or scaffold that eliminates GABAergic off-target activity, a property not available from the parent IAA.
- [1] Madsen, C.; Jensen, A. A.; Liljefors, T.; Kristiansen, U.; Nielsen, B.; Hansen, C. P.; Larsen, M.; Ebert, B.; Bang-Andersen, B.; Krogsgaard-Larsen, P.; Frølund, B. 5-Substituted Imidazole-4-acetic Acid Analogues: Synthesis, Modeling, and Pharmacological Characterization of a Series of Novel γ-Aminobutyric AcidC Receptor Agonists. J. Med. Chem. 2007, 50 (17), 4147–4161. View Source
